

theoretical CO₂ capture capacity of alkanolamines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropanolamine

Cat. No.: B056660

[Get Quote](#)

An In-Depth Technical Guide on the Theoretical CO₂ Capture Capacity of Alkanolamines

Introduction

Alkanolamine-based absorption is a mature and widely adopted technology for post-combustion CO₂ capture, crucial for mitigating greenhouse gas emissions from industrial sources.[1][2][3] The efficiency of this process is fundamentally linked to the CO₂ capture capacity of the selected alkanolamine solvent. This capacity is governed by the stoichiometry of the reaction between CO₂ and the amine. This technical guide provides a detailed overview of the theoretical CO₂ capture capacity of various alkanolamines, the reaction mechanisms that define these limits, and the experimental protocols used to validate them.

Alkanolamines are organic compounds containing both an amino group (-NH₂, -NHR, -NR₂) and a hydroxyl group (-OH). The amino group provides the necessary reactivity for CO₂ capture, while the hydroxyl group enhances aqueous solubility.[4][5] They are broadly classified into primary, secondary, and tertiary amines, with each class exhibiting distinct reaction pathways and theoretical capacities.[4][5]

Reaction Mechanisms and Stoichiometric Limits

The theoretical CO₂ capture capacity is determined by the stoichiometry of the chemical reaction between the alkanolamine and CO₂. Different classes of amines follow different reaction mechanisms.

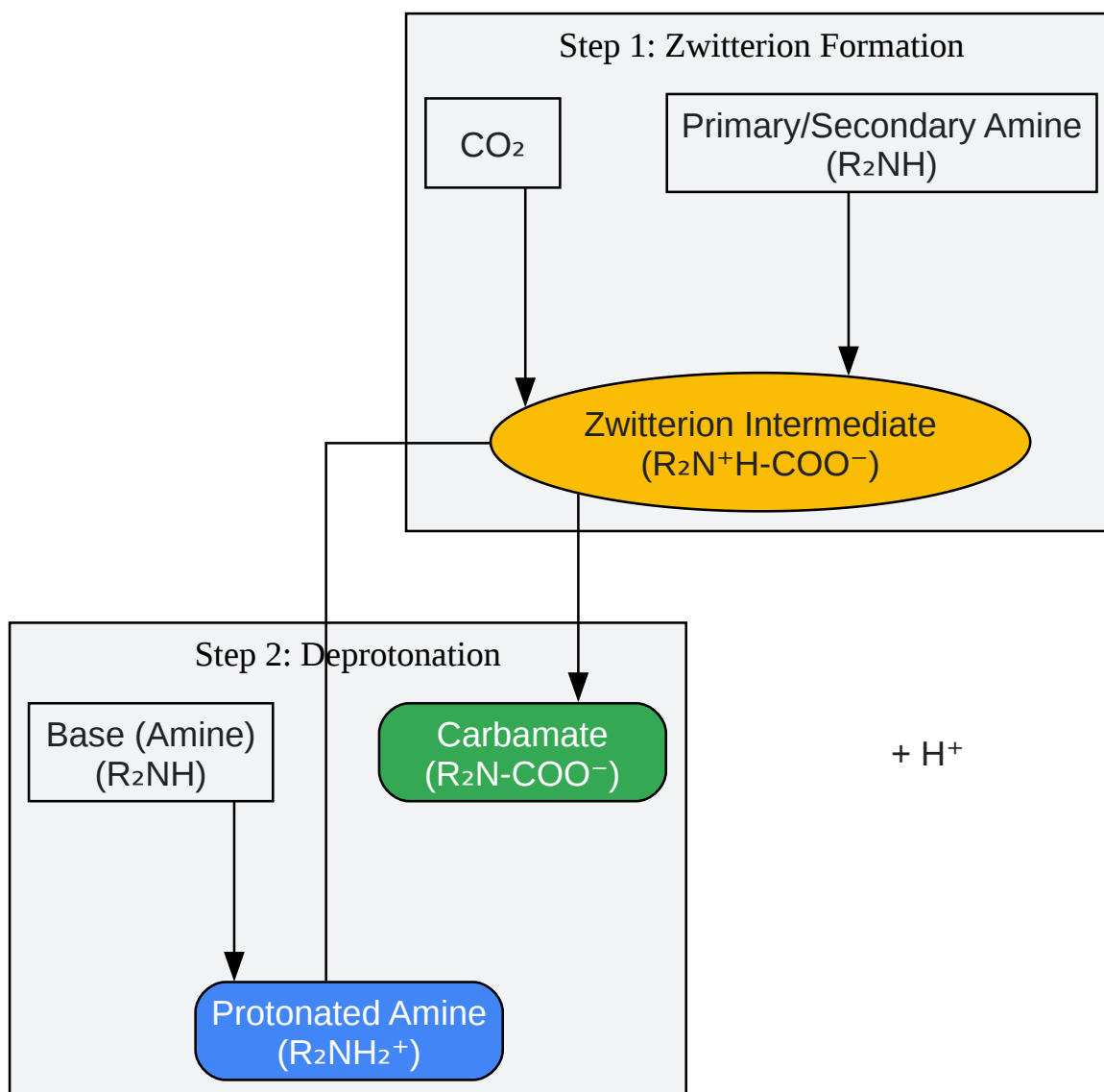
Primary and Secondary Alkanolamines

Primary and secondary alkanolamines, such as Monoethanolamine (MEA) and Diethanolamine (DEA), react with CO₂ via the zwitterion mechanism.^[4] This two-step process involves the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate.

- **Zwitterion Formation:** The amine reacts with CO₂ to form an unstable zwitterion.
- **Deprotonation:** A second amine molecule acts as a base, abstracting a proton from the zwitterion to form a carbamate and a protonated amine.

The overall reaction is: $2 \text{RNH}_2 + \text{CO}_2 \rightleftharpoons \text{RNHCOO}^- + \text{RNH}_3^+$

Due to this mechanism, two moles of amine are required to capture one mole of CO₂. This results in a theoretical maximum loading capacity of 0.5 mol of CO₂ per mol of amine.^{[6][7]}



[Click to download full resolution via product page](#)

Caption: Zwitterion reaction mechanism for CO₂ with primary/secondary amines.

Tertiary and Sterically Hindered Alkanolamines

Tertiary amines, such as Methyldiethanolamine (MDEA), lack a hydrogen atom on the nitrogen and thus cannot form stable carbamates.[6][8] Instead, they act as a base to catalyze the hydration of CO₂ to form bicarbonate. Sterically hindered amines, like 2-Amino-2-methyl-1-propanol (AMP), also favor this pathway because the bulky groups around the nitrogen atom make carbamate formation unstable.[3]

The overall reaction is: $R_3N + CO_2 + H_2O \rightleftharpoons HCO_3^- + R_3NH^+$

In this mechanism, one mole of amine is required to capture one mole of CO_2 . This leads to a higher theoretical maximum loading capacity of 1.0 mol of CO_2 per mol of amine.[\[2\]](#)[\[6\]](#)

Quantitative Data on CO_2 Capture Capacity

The theoretical capacity represents an ideal upper limit. The actual or equilibrium capacity is influenced by process conditions such as temperature, CO_2 partial pressure, and amine concentration.[\[2\]](#) The table below summarizes the theoretical and experimentally observed CO_2 loading capacities for several common alkanolamines.

Alkanolamine	Type	Theoretical Capacity (mol CO_2 /mol amine)	Experimentally Observed Capacity (mol CO_2 /mol amine)	References
Monoethanolamine (MEA)	Primary	0.5	~0.5	[6] [9]
Diethanolamine (DEA)	Secondary	0.5	~0.74 (in DMF mixture)	[10]
Methyldiethanolamine (MDEA)	Tertiary	1.0	~0.98	[6]
2-Amino-2-methyl-1-propanol (AMP)	Sterically Hindered Primary	1.0	0.76 - 0.80	[3] [11]

Note: Experimental values can vary significantly based on the specific conditions of temperature, pressure, and solvent composition.

Experimental Protocol: Vapor-Liquid Equilibrium (VLE) Measurement

The determination of CO₂ solubility and loading capacity in alkanolamine solutions is primarily conducted through Vapor-Liquid Equilibrium (VLE) experiments.^[12] These experiments measure the concentration of CO₂ in both the liquid and gas phases when the system is at equilibrium at a specific temperature and pressure.

Methodology: Static Equilibrium Cell

A common apparatus for VLE measurements is the static equilibrium cell.^{[12][13]}

Objective: To determine the equilibrium solubility of CO₂ in an aqueous alkanolamine solution at a given temperature and pressure.

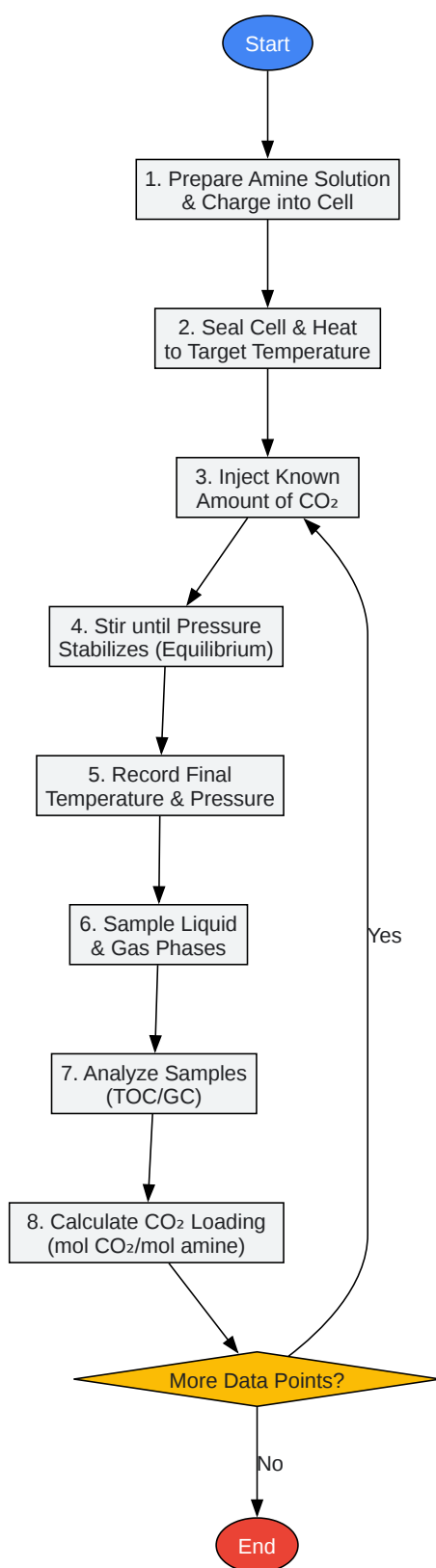
Apparatus:

- High-pressure stainless-steel equilibrium cell (autoclave) with a known internal volume.^[14]
- Temperature control system (e.g., heating jacket or oil bath).
- Pressure transducer and temperature probe (e.g., Pt-100 thermometer).^[14]
- Magnetic stirrer.
- Gas injection system (CO₂ cylinder, pressure regulator).
- Liquid and gas sampling ports.
- Analytical equipment for sample analysis (e.g., Total Organic Carbon analyzer for liquid phase, Gas Chromatograph for gas phase).^[15]

Procedure:

- **Preparation:** A precise, known amount of the alkanolamine solution is charged into the evacuated equilibrium cell.
- **Sealing and Heating:** The cell is sealed and heated to the desired experimental temperature. The system is allowed to stabilize.
- **CO₂ Injection:** A known amount of CO₂ is injected into the cell, causing the pressure to rise.

- **Equilibration:** The mixture is vigorously stirred to facilitate mass transfer between the gas and liquid phases until the system reaches equilibrium, indicated by a constant pressure reading over time.^[15]
- **Data Recording:** Once equilibrium is established, the final temperature and total pressure are recorded.
- **Sampling and Analysis:** Samples are carefully withdrawn from both the liquid and gas phases.
 - The liquid sample is analyzed to determine the amount of absorbed CO₂ (CO₂ loading), often using a Total Organic Carbon (TOC) analyzer or titration methods.^[15]
 - The gas phase composition is typically analyzed using Gas Chromatography (GC) to determine the partial pressure of CO₂.
- **Calculation:** The CO₂ loading is calculated as moles of CO₂ absorbed per mole of amine in the solution.
- **Repetition:** The procedure is repeated by injecting additional amounts of CO₂ to obtain solubility data over a range of partial pressures.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for VLE measurement using a static cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Alkanolamine Absorbents in Integrated Absorption–Mineralization | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. New Experimental Data of CO₂ Solubility in an Amine Solvent | Chemical Engineering Transactions [cetjournal.it]
- 14. CO₂ Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. witpress.com [witpress.com]
- To cite this document: BenchChem. [theoretical CO₂ capture capacity of alkanolamines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056660#theoretical-co2-capture-capacity-of-alkanolamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com